1-(3-Methoxybenzyl)cyclopropan-1-ol
Description
General Principles of Cyclopropanol (B106826) Chemistry and Reactivity
Cyclopropanols exhibit a fascinating duality in their chemical behavior. They can undergo reactions that either retain the three-membered ring or proceed with its cleavage. wikipedia.org The hydroxyl group can be derivatized, and the cyclopropane (B1198618) ring can participate in various transformations. A key aspect of their reactivity is the ability to act as homoenolate equivalents. This behavior is a direct consequence of the electronic character of the strained cyclopropane ring, which allows for ring-opening reactions to generate β-functionalized carbonyl compounds. wikipedia.org
The reactivity of cyclopropanols is diverse; they can undergo ring-opening reactions under acidic, basic, or transition-metal-catalyzed conditions. For instance, treatment with electrophiles can lead to the formation of β-substituted ketones. Furthermore, radical reactions involving cyclopropanols can generate β-ketoalkyl radicals, which are useful for forming new carbon-carbon bonds.
The Significance of Cyclopropane Ring Strain in Inducing Transformations
The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This inherent strain makes the cyclopropane ring susceptible to cleavage, providing a thermodynamic driving force for a variety of chemical reactions. The relief of this strain energy is a key factor in the synthetic utility of cyclopropanols.
This high ring strain results in weaker carbon-carbon bonds compared to acyclic alkanes, making them more reactive. This reactivity is harnessed in synthetic chemistry to drive transformations that are otherwise energetically unfavorable.
Role of Substituted Cyclopropanols as Versatile Synthons in Complex Molecule Construction
Substituted cyclopropanols are powerful building blocks in the synthesis of complex molecules. Their ability to act as masked carbonyl compounds or to undergo ring-expansion reactions makes them highly valuable. For example, 1-substituted cyclopropanols can be readily prepared and then transformed into a variety of other functional groups.
One of the most well-known methods for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This method is highly effective for preparing a wide range of 1-substituted cyclopropanols. Another approach involves the addition of organometallic reagents to cyclopropanone (B1606653) hemiacetals or their synthetic equivalents. orgsyn.org These methods provide access to a diverse array of substituted cyclopropanols, which can then be used in subsequent synthetic steps.
The utility of these synthons is demonstrated by their application in the synthesis of natural products and other biologically active molecules. The transformations of the cyclopropane ring can be controlled to produce acyclic, carbocyclic, and heterocyclic structures with high stereoselectivity.
Contextualizing 1-(3-Methoxybenzyl)cyclopropan-1-ol within Contemporary Cyclopropanol Research
While specific research focusing exclusively on this compound is not widely documented in prominent literature, its structure suggests significant potential as a synthetic intermediate. The presence of the 3-methoxybenzyl group offers several strategic advantages. The methoxy (B1213986) group can influence the electronic properties of the aromatic ring and can also serve as a handle for further functionalization.
The synthesis of this compound can be envisioned through established methodologies such as the Kulinkovich reaction, starting from an appropriate ester like methyl 2-(3-methoxyphenyl)acetate.
Table 1: Potential Synthesis of this compound via the Kulinkovich Reaction
| Starting Material | Reagents | Product |
| Methyl 2-(3-methoxyphenyl)acetate | 1. Ethylmagnesium bromide, Titanium(IV) isopropoxide 2. Aqueous workup | This compound |
Once synthesized, this compound could be employed in various ring-opening reactions to generate β-(3-methoxybenzyl) substituted ketones. These ketones could, in turn, serve as precursors for more complex molecules, including potential pharmaceutical agents or natural product analogues. The benzyl (B1604629) group itself is a common motif in medicinal chemistry, and its substitution pattern can be crucial for biological activity.
Table 2: Potential Reactions of this compound
| Reaction Type | Reagents | Potential Product Class |
| Acid-catalyzed ring opening | H₃O⁺ | 1-(3-Methoxyphenyl)butan-2-one |
| Oxidative ring opening | e.g., FeCl₃ | β-(3-Methoxybenzyl) substituted carbonyl compounds |
| Reductive ring opening | H₂, Pd/C | 1-(3-Methoxybenzyl)propane |
The study of compounds like this compound contributes to the expanding toolbox of synthetic organic chemistry, providing new pathways to valuable and complex molecular architectures.
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChI Key |
YIDZHSUUSWLPGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Methoxybenzyl Cyclopropan 1 Ol
Direct Construction Approaches to the Cyclopropane (B1198618) Ring
Direct construction methods involve the formation of the three-membered ring from acyclic precursors. These strategies are often convergent and can be highly efficient in building the core cyclopropane structure.
Cyclopropanation Reactions of Olefinic Precursors
A primary strategy for forming cyclopropane rings is the addition of a carbene or carbenoid species to an alkene. wikipedia.org This approach involves the reaction of an olefinic precursor with a reagent that delivers a methylene (B1212753) group to form the cyclopropane ring.
The Simmons-Smith reaction and related methodologies are cornerstone techniques for cyclopropanation. wikipedia.orgnih.gov The classical Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, iodomethylzinc iodide, which then reacts with an alkene to form the cyclopropane. wikipedia.orgthermofisher.com This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of 1-(3-Methoxybenzyl)cyclopropan-1-ol, a potential olefinic precursor would be 1-(3-methoxybenzyl)ethen-1-ol or a protected derivative. The Simmons-Smith reagent would then add across the double bond to form the desired cyclopropanol (B106826). Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity. wikipedia.org
Diazo compounds, such as diazomethane (B1218177), serve as another important source of carbenes for cyclopropanation. wikipedia.orggoogle.com The decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper, generates a metal carbene intermediate that reacts with olefins. wikipedia.orgnih.gov For instance, the reaction of a suitably substituted alkene with a diazo compound in the presence of a rhodium(II) catalyst can yield the corresponding cyclopropane. nih.gov The use of chiral catalysts can enable enantioselective cyclopropanation. organic-chemistry.org However, the toxicity and explosive nature of some diazo compounds necessitate careful handling. masterorganicchemistry.com A two-step approach involving the 1,3-dipolar cycloaddition of a diazo compound to an alkene to form a pyrazoline, followed by photochemical or thermal denitrogenation, also yields cyclopropanes. wikipedia.org
| Reaction | Reagents | Key Features |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Stereospecific, often requires directing groups for high selectivity. wikipedia.orgorganic-chemistry.org |
| Furukawa Modification | Diethylzinc, Diiodomethane | Increased reactivity compared to classical Simmons-Smith. wikipedia.org |
| Diazo-Derived Carbenoids | Diazoalkane, Transition Metal Catalyst (e.g., Rh, Cu) | Versatile, can be rendered asymmetric with chiral catalysts. wikipedia.orgnih.gov |
Photochemical methods offer an alternative for generating carbenes from diazo compounds, where irradiation with light induces the loss of nitrogen gas. masterorganicchemistry.comresearchgate.net More recently, visible-light-mediated cyclopropanation has emerged as a milder and more sustainable approach. researchgate.netchemrxiv.org These reactions can proceed through the generation of carbene intermediates from precursors like donor-acceptor diazoalkanes under photochemical or photocatalytic conditions. chemrxiv.orgacs.org
Electrochemical methods for cyclopropanation are also being explored. iaea.orguva.nl These techniques can involve the electro-generation of reactive intermediates, such as nickel carbenes, that can then react with alkenes to form cyclopropanes. uva.nl Electrochemical approaches can offer advantages in terms of mild reaction conditions and reduced use of chemical oxidants or reductants. nih.gov
Intramolecular Ring-Closure Strategies
Intramolecular cyclization presents another powerful strategy for synthesizing cyclopropanes. wikipedia.org This approach typically involves a 1,3-elimination reaction from a suitably functionalized acyclic precursor. For the synthesis of this compound, a potential precursor could be a γ-halo alcohol or a related derivative. Treatment of such a precursor with a base would induce an intramolecular nucleophilic substitution, where the alkoxide attacks the carbon bearing the leaving group to form the cyclopropane ring. This methodology, also known as a Michael-initiated ring closure (MIRC), can be highly effective for constructing substituted cyclopropanes. rsc.orgnih.gov Asymmetric synthesis of cyclopropanes can be achieved through the intramolecular ring closure of chiral intermediates. thieme-connect.com
Functionalization of Existing Cyclopropyl (B3062369) Scaffolds for this compound Synthesis
An alternative to de novo ring construction is the functionalization of a pre-formed cyclopropane ring. This approach is particularly useful when a suitable cyclopropyl precursor is readily available.
Mechanistic Investigations of 1 3 Methoxybenzyl Cyclopropan 1 Ol Formation and Transformations
Elucidation of Reaction Pathways for Cyclopropanol (B106826) Synthesis
The formation of 1-(3-methoxybenzyl)cyclopropan-1-ol, a 1-substituted cyclopropanol, is most commonly achieved through variations of the Kulinkovich reaction. organic-chemistry.org This method involves the reaction of an ester, in this case, a derivative of 3-methoxyphenylacetic acid such as methyl 3-methoxyphenylacetate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org The general pathway involves the initial interaction of the ester with the titanium catalyst, followed by the addition of the Grignard reagent, which ultimately leads to the formation of the cyclopropane (B1198618) ring.
Alternative synthetic strategies for related cyclopropanols include the cyclopropanation of alkenes with carbenes or carbenoids (like in the Simmons-Smith reaction), and the intramolecular cyclization of metal homoenolates. rsc.org However, for 1-substituted cyclopropanols such as the title compound, the titanium-catalyzed reaction of esters remains a primary and efficient method. organic-chemistry.org
Characterization of Key Intermediates (e.g., Metal Homoenolates, Carbenoids, Titanacyclopropanes)
The mechanism of the Kulinkovich reaction, and thus the formation of this compound, is distinguished by the involvement of specific organometallic intermediates.
Titanacyclopropanes: The key intermediate in the titanium-catalyzed synthesis of cyclopropanols is the titanacyclopropane species. rsc.org This intermediate is formed from the reaction of the starting ester with the titanium catalyst and two equivalents of a Grignard reagent. The process involves the exchange of alkoxide ligands on the titanium with the alkyl groups from the Grignard reagent, followed by coordination to the ester and subsequent cyclization.
Metal Homoenolates: Cyclopropanols can undergo ring-opening reactions to form metal homoenolates. rsc.orgelsevierpure.com These species are synthetically useful as they represent a form of "umpolung" reactivity, effectively acting as a β-acyl anion equivalent. elsevierpure.com While they are typically products of cyclopropanol transformation rather than intermediates in its formation via the Kulinkovich route, their generation is a key aspect of the subsequent reactivity of the cyclopropanol ring. rsc.orgelsevierpure.com The ring-opening can be induced by various metals, leading to the formation of transient homoenolate species that can be trapped by electrophiles. rsc.orgresearchgate.net
Carbenoids: In other cyclopropanation methods, such as the Simmons-Smith reaction, carbenoids (e.g., iodomethylzinc iodide) are the key intermediates that transfer a methylene (B1212753) group to an alkene. masterorganicchemistry.com While not central to the standard ester-based synthesis of this compound, the concept of carbene or carbenoid transfer is a fundamental pathway in cyclopropane synthesis. rsc.orgmasterorganicchemistry.com
| Intermediate | Formation Context | Key Characteristics |
|---|---|---|
| Titanacyclopropane | Kulinkovich reaction of esters | Central three-membered ring containing titanium; formed from ester and Grignard reagent. rsc.org |
| Metal Homoenolate | Ring-opening of cyclopropanols | Acts as a β-acyl anion equivalent; synthetically versatile for C-C bond formation. elsevierpure.comresearchgate.net |
| Carbenoid | Simmons-Smith and related reactions | Metal-bound carbene-like species that transfers a CH₂ group to an alkene. masterorganicchemistry.com |
Transition State Analysis in Stereoselective Syntheses
While specific transition state analysis for the synthesis of the achiral this compound is not common, the principles of stereoselective cyclopropanation offer insight. In asymmetric syntheses of related chiral cyclopropanols, the transition state geometry is crucial for determining the stereochemical outcome. rsc.orgunl.pt
For instance, in biocatalytic cyclopropanations using engineered enzymes, the stereoselectivity is highly dependent on the substrate's fit within the enzyme's active site. acs.orgnih.gov In metal-catalyzed reactions, the use of chiral ligands on the metal center (e.g., rhodium or copper complexes) creates a chiral environment that forces the reactants to approach each other in a specific orientation. scispace.com This minimizes steric clashes in the transition state and leads to the preferential formation of one enantiomer over the other. unl.pt The transition state often involves a concerted "butterfly" motion where the carbenoid is transferred to the alkene, with the substituents on the chiral ligand dictating the face of the alkene that is approached. masterorganicchemistry.com
Kinetic and Thermodynamic Studies of Cyclopropane Ring Formation and Reactivity
The formation and reactivity of the cyclopropane ring in molecules like this compound are governed by a unique interplay of kinetics and thermodynamics.
Thermodynamics: The defining feature of a cyclopropane ring is its significant ring strain, estimated to be around 27 kcal/mol for the parent molecule. wikipedia.orgrsc.org This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) and from torsional strain due to the eclipsed conformation of the hydrogen atoms. wikipedia.org This inherent strain makes ring-opening reactions of cyclopropanols thermodynamically favorable. researchgate.net
Kinetics: Despite the thermodynamic driving force for ring-opening, cyclopropanes are often kinetically stable. The activation energy for the thermal isomerization of cyclopropane to propene is substantial, around 65 kcal/mol, indicating that a significant amount of energy is required to initiate the C-C bond cleavage. acs.org The rate of reaction is therefore dependent on overcoming this kinetic barrier. In chemical reactions, the presence of catalysts or reagents that can interact with the ring lowers this activation barrier, facilitating ring-opening under milder conditions. ssbodisha.ac.inucr.edu For instance, the rate of ring-opening of electrophilic cyclopropanes is significantly accelerated by the presence of strong nucleophiles. researchgate.net
| Parameter | Value/Observation | Implication for this compound |
|---|---|---|
| Ring Strain (Cyclopropane) | ~27 kcal/mol wikipedia.orgrsc.org | Provides a strong thermodynamic driving force for ring-opening reactions. |
| Activation Energy (Thermal Isomerization) | ~65 kcal/mol acs.org | The cyclopropane ring is kinetically stable in the absence of catalysts or reagents. |
| C-C Bond Distance | ~151 pm wikipedia.org | Shorter than a typical alkane C-C bond, reflecting its unique bonding. |
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysis is fundamental to both the efficient synthesis of this compound and its subsequent transformations.
In its synthesis via the Kulinkovich reaction, the titanium(IV) isopropoxide catalyst plays a central role. organic-chemistry.org It acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester precursor. This activation facilitates the nucleophilic attack by the Grignard reagent and orchestrates the subsequent ligand exchange and reductive elimination steps that form the titanacyclopropane intermediate. The nature of the catalyst and the ligands attached to the titanium can influence the efficiency and yield of the reaction.
In stereoselective syntheses, the catalyst's role is even more pronounced. Chiral catalysts, whether they are transition metal complexes or enzymes, create an asymmetric environment that differentiates between the two prochiral faces of the substrate or intermediate. rsc.orgacs.orgscispace.com This differentiation leads to the preferential formation of one enantiomer, a process known as asymmetric induction. nih.gov The selectivity of these catalytic processes is often highly sensitive to the structure of the catalyst, the substrate, and the reaction conditions. ucr.edu For example, modifications to the ligands on a metal catalyst can dramatically alter both the diastereoselectivity and enantioselectivity of a cyclopropanation reaction. scispace.com
Investigations into Radical-Mediated Pathways
The strained C-C bonds of the cyclopropanol ring are susceptible to homolytic cleavage, making this compound a potential substrate for radical-mediated reactions. rsc.org Under oxidative conditions, often using a single-electron oxidant like manganese(III) acetate (B1210297) or ceric ammonium (B1175870) nitrate, cyclopropanols can undergo a ring-opening to form a β-keto radical. nih.govnih.gov
The process begins with the formation of a cyclopropoxy radical, which rapidly undergoes β-scission of one of the internal C-C bonds of the ring. This ring-opening is irreversible and results in the formation of a stable β-keto alkyl radical. nih.gov This highly reactive intermediate can then be trapped by various radical acceptors or participate in tandem cyclization reactions to form more complex molecular scaffolds, such as phenanthridines and oxindoles. nih.gov The generation of this β-keto radical from this compound would produce a radical species that could be harnessed for further carbon-carbon or carbon-heteroatom bond formations, highlighting the utility of cyclopropanols as precursors to radical intermediates. nih.govnih.gov
Reactivity Profiles and Transformation Pathways of 1 3 Methoxybenzyl Cyclopropan 1 Ol
Cyclopropane (B1198618) Ring-Opening Reactions
The significant ring strain inherent in the cyclopropane ring of 1-(3-Methoxybenzyl)cyclopropan-1-ol is a driving force for its reactivity. This strain energy can be released through ring-opening reactions, which are often regioselective and provide access to a variety of linear ketone derivatives. These transformations can be initiated by acids, metals, or radical species.
Acid-Catalyzed Ring-Opening Mechanisms
Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). This initiates the cleavage of a carbon-carbon bond within the cyclopropane ring. The mechanism can be viewed as a hybrid between SN1 and SN2 pathways. libretexts.org The C-O bond begins to break, and a partial positive charge develops on the adjacent carbon. libretexts.orgstackexchange.com The high-energy cyclopropyl (B3062369) cation is unstable and readily undergoes electrocyclic ring-opening to form a more stable allyl cation. However, in the context of cyclopropanols, the cleavage of an internal C-C bond is more common, leading to a homoenolate equivalent or a β-carbocation.
The regioselectivity of the ring-opening is directed by the stability of the resulting carbocationic intermediate. For this compound, cleavage of the bond between the two unsubstituted carbons of the cyclopropane ring would be less likely. Cleavage of one of the bonds connected to the carbon bearing the hydroxyl and benzyl (B1604629) groups is favored. This process ultimately leads to the formation of a β-functionalized ketone. The reaction proceeds as the carbon-oxygen bond begins to break, inducing positive charge buildup on the more substituted carbon, which is stabilized by the adjacent alkyl and benzyl groups. libretexts.org
Metal-Catalyzed Ring-Opening Reactions (e.g., Gold, Silver, Palladium, Cobalt)
Transition metals are highly effective catalysts for the ring-opening of cyclopropanols, providing a powerful route to β-functionalized ketones. acs.org These reactions often proceed through the formation of a metal homoenolate intermediate. elsevierpure.comresearchgate.net Various metals, including palladium, cobalt, copper, and iron, have been employed to catalyze the coupling of cyclopropanols with a range of electrophiles. acs.orgresearchgate.netnih.govacs.org
Palladium-catalyzed reactions, for instance, enable the coupling of cyclopropanols with partners like aryl halides, propargylic carbonates, and acyl halides. acs.org Similarly, cobalt catalysts can promote coupling reactions with internal alkynes, leading to either β-alkenyl ketones or cyclopentenol (B8032323) derivatives, with the outcome often being solvent-dependent. researchgate.net Copper catalysis has been shown to be effective in minimizing the formation of α,β-unsaturated enone byproducts, which can be a common issue in these transformations. nih.gov
The general pathway involves the formation of a metal alkoxide, followed by β-carbon elimination to open the cyclopropane ring, generating a metallo-homoenolate. This intermediate can then react with an electrophile or participate in a cross-coupling cycle to yield the final product.
Table 1: Examples of Metal-Catalyzed Ring-Opening Reactions of Cyclopropanols
| Metal Catalyst | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Palladium (Pd) | Aryl Halides, Alkenyl Bromides | β-Aryl/Alkenyl Ketones | acs.org |
| Cobalt (Co) | Internal Alkynes | β-Alkenyl Ketones or Cyclopentenols | researchgate.net |
| Copper (Cu) | Diazoesters, Alkyl Halides | β-Keto Esters, β-Alkylated Ketones | acs.orgnih.gov |
| Iron (Fe) | Alkenes (with TBHP) | 5-Oxo Peroxides | acs.org |
Radical-Mediated Ring-Opening Processes
The single-electron oxidation of this compound can generate a highly reactive β-keto radical. nih.govnih.gov This process typically begins with the formation of an alkoxy radical from the cyclopropanol's hydroxyl group, which can be achieved using oxidants like manganese(III) salts or through photoredox catalysis. nih.govnih.govbeilstein-journals.orgresearchgate.net
Once formed, the alkoxy radical undergoes rapid β-scission (ring-opening) due to the release of ring strain, producing a stable β-keto alkyl radical. nih.govbeilstein-journals.org This radical intermediate is a versatile synthetic tool and can be trapped by various radical acceptors. For example, it can participate in tandem cyclizations with biaryl isonitriles to form phenanthridines or with N-aryl acrylamides to synthesize oxindoles. nih.govnih.gov This showcases the utility of cyclopropanols as precursors for generating alkyl radicals that can be integrated into complex heterocyclic structures under mild oxidative conditions. nih.gov
Table 2: Initiators and Outcomes of Radical-Mediated Ring-Opening
| Initiation Method | Radical Intermediate | Potential Subsequent Reaction | Reference |
|---|---|---|---|
| Mn(III)-mediated oxidation | β-Keto alkyl radical | Tandem cyclization with isonitriles/acrylamides | nih.govnih.gov |
| Ag(II)-mediated oxidation | β-Keto alkyl radical | Fluorination (with AgF₂) | beilstein-journals.org |
| Visible-light photoredox catalysis | β-Keto alkyl radical | Isomerization to linear ketones, coupling with alkenes | researchgate.net |
Semipinacol Rearrangements Leading to Ring Expansion
Semipinacol rearrangements offer a pathway for the ring expansion of cyclopropanol (B106826) derivatives, typically yielding cyclobutanones. acs.orgacs.orgthieme-connect.com This transformation is generally induced by electrophiles or Brønsted acids. In the case of vinyl cyclopropanols, acid catalysis can protonate the alkene, generating a carbocation that triggers a C-C bond migration and expands the three-membered ring into a four-membered one. thieme-connect.com
For a substrate like this compound, a similar rearrangement could be envisioned, although it would require activation to create an electron-deficient center adjacent to the ring. If a carbocation is formed at the carbinol carbon (for instance, through acid-catalyzed loss of water), a 1,2-migration of one of the cyclopropyl C-C bonds could occur, leading to a spirocyclic or ring-expanded ketone. This type of rearrangement is a powerful method for creating quaternary carbon centers and constructing more complex carbocyclic systems. acs.orgresearchgate.net
Functional Group Transformations of the Hydroxyl Moiety
Beyond reactions that consume the cyclopropane ring, the hydroxyl group of this compound can undergo its own chemical transformations.
Oxidation and Reduction Chemistry of the Cyclopropanol
The oxidation of the hydroxyl group in this compound without ring cleavage would theoretically yield the corresponding cyclopropanone (B1606653). However, cyclopropanones are themselves highly strained and often unstable, readily undergoing ring-opening or decarbonylation. In practice, the oxidation of cyclopropanols is frequently coupled with ring-opening. As discussed in the radical-mediated processes, single-electron oxidation leads to an alkoxy radical that triggers immediate ring cleavage to form a β-keto radical. nih.govbeilstein-journals.org This makes the isolation of a stable cyclopropanone from this substrate challenging, as the oxidative conditions often provide a pathway for subsequent, more favorable ring-opening reactions.
Reduction of the tertiary alcohol in this compound to an alkane is a challenging transformation that would require harsh conditions to cleave the C-O bond. A more common transformation involving the hydroxyl group is its conversion into a better leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution or elimination reactions, although these pathways must compete with potential ring-opening reactions.
Derivatization to Activated Leaving Groups
The tertiary hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, its conversion into a more reactive functionality, such as a sulfonate ester, is a common and crucial step for further synthetic manipulations. The most frequently employed sulfonate esters for this purpose are mesylates and tosylates, which are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion.
The derivatization to a mesylate is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction. Similarly, the corresponding tosylate can be prepared using p-toluenesulfonyl chloride (TsCl) and a suitable base. These reactions are generally performed at low temperatures to prevent side reactions.
| Reaction | Reagents | Typical Conditions | Product |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂), 0 °C to room temperature | 1-(3-Methoxybenzyl)cyclopropyl methanesulfonate |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine as solvent, 0 °C to room temperature | 1-(3-Methoxybenzyl)cyclopropyl p-toluenesulfonate |
Once formed, these activated sulfonate esters can readily undergo nucleophilic substitution or elimination reactions, providing a gateway to a wide array of other functional groups.
Reactions Involving the Aromatic Ring and Methoxy (B1213986) Group
The methoxybenzyl moiety of the molecule offers additional sites for chemical modification, independent of the cyclopropylcarbinol core.
The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution process. libretexts.org Consequently, electrophiles will preferentially attack the positions ortho (C2 and C6) and para (C4) to the methoxy group.
Given that the benzyl group is already at the C1 position, the available positions for substitution are C2, C4, C5, and C6. The methoxy group at C3 directs incoming electrophiles primarily to the C2, C4, and C6 positions. Steric hindrance from the adjacent 1-cyclopropan-1-ol-methyl group might influence the regioselectivity, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, yielding a mixture of 2-nitro-, 4-nitro-, and 6-nitro-1-(3-methoxybenzyl)cyclopropan-1-ol isomers.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding bromo or chloro derivatives at the ortho and para positions. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce alkyl or acyl groups, respectively, again at the ortho and para positions. wikipedia.org
The specific ratio of ortho to para products can be influenced by the reaction conditions, including the nature of the electrophile, the solvent, and the temperature. libretexts.org
| Reaction | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Mixture of 4-nitro- and 6-nitro-1-(3-methoxybenzyl)cyclopropan-1-ol |
| Bromination | Br₂, FeBr₃ | Mixture of 4-bromo- and 6-bromo-1-(3-methoxybenzyl)cyclopropan-1-ol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of 4-acyl- and 6-acyl-1-(3-methoxybenzyl)cyclopropan-1-ol |
The methoxy group itself can be a target for chemical transformation, most notably through ether cleavage to unveil a phenolic hydroxyl group. This demethylation is a common strategy in the synthesis of natural products and pharmaceuticals.
A highly effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.gov The reaction typically proceeds by the coordination of the strong Lewis acid BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This process is often carried out at low temperatures, such as -78 °C, in an inert solvent like dichloromethane, and the temperature is then allowed to rise. chem-station.com Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the corresponding phenol (B47542), in this case, 1-(3-hydroxybenzyl)cyclopropan-1-ol. It is generally advised to use one mole of BBr₃ per ether group. mdma.ch Other reagents capable of effecting this transformation include strong protic acids like 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.com
| Reaction | Reagent | Typical Conditions | Product |
| Demethylation | Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | 1-(3-Hydroxybenzyl)cyclopropan-1-ol |
| Demethylation | Hydrobromic acid (HBr) | Acetic acid (optional), ~130 °C | 1-(3-Hydroxybenzyl)cyclopropan-1-ol. chem-station.com |
Rearrangement Reactions of the this compound Skeleton
The this compound skeleton, being a cyclopropylcarbinol system, is prone to rearrangement reactions, particularly under acidic conditions. The driving force for these rearrangements is the relief of the inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol).
Protonation of the hydroxyl group by an acid catalyst, followed by the loss of water, generates a cyclopropylcarbinyl cation. This cation is notoriously unstable and can undergo rapid skeletal rearrangements. Two primary pathways are generally observed for such cations:
Ring-Opening (Homoallylic Rearrangement): The cyclopropylcarbinyl cation can rearrange to a homoallylic cation, leading to the formation of an open-chain alkene. In the case of this compound, this would likely result in the formation of various butenylbenzene derivatives.
Ring Expansion: The cyclopropylcarbinyl cation can also rearrange via ring expansion to a more stable cyclobutyl cation. Subsequent reaction with a nucleophile (e.g., water) would yield a cyclobutanol (B46151) derivative, or loss of a proton could lead to a cyclobutene (B1205218). This pathway would transform the cyclopropylmethyl core into a cyclobutane (B1203170) or cyclobutene ring.
The specific course of the rearrangement is highly dependent on the reaction conditions, the nature of the acid catalyst, and the substitution pattern of the cyclopropylcarbinol. The presence of the electron-donating methoxybenzyl group can influence the stability of the cationic intermediates and thus direct the outcome of the rearrangement.
Synthesis and Exploration of Analogs and Derivatives of 1 3 Methoxybenzyl Cyclopropan 1 Ol
Structural Modifications of the Methoxybenzyl Group
The methoxybenzyl group in the parent compound offers multiple sites for structural modification to tune the molecule's properties. These modifications can be broadly categorized into alterations of the methoxy (B1213986) group and substitutions on the aromatic ring.
The p-methoxybenzyl (PMB) group, a close analog to the m-methoxybenzyl group, is a widely used protecting group in organic synthesis, and its chemistry informs potential transformations. chem-station.com The methoxy group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or via nitroxyl (B88944) radical-catalyzed oxidation to yield the corresponding phenol (B47542) and p-methoxybenzaldehyde. chem-station.comorganic-chemistry.org This deprotection strategy could be applied to synthesize 1-(3-hydroxybenzyl)cyclopropan-1-ol. Furthermore, the number and position of methoxy groups on the benzene (B151609) ring can be varied; dimethoxybenzyl (DMB) groups, for instance, are known to be more labile and can be deprotected under milder conditions than the PMB group. chem-station.com
The aromatic ring itself is amenable to a wide range of substitutions, a concept demonstrated by the synthesis of various substituted benzyl (B1604629) derivatives used in cycloaddition reactions. mdpi.com For example, substituted benzyl azides, prepared from the corresponding benzyl alcohols, have been synthesized with a variety of substituents, including chloro, bromo, and nitro groups. nih.govrsc.org Analogously, the synthesis of substituted 1-phenylcyclopropane carboxamides has been achieved starting from commercially available substituted 2-phenyl acetonitriles, showcasing the feasibility of incorporating diverse functional groups onto the phenyl ring of a cyclopropane-containing molecule. nih.gov
| Modification Type | Example Reaction/Reagent | Resulting Structure/Group | Reference |
|---|---|---|---|
| Demethylation of Methoxy Group | Oxidative cleavage (e.g., with DDQ) | Phenolic hydroxyl group | chem-station.comorganic-chemistry.org |
| Aromatic Ring Substitution | Electrophilic aromatic substitution | Halogenated, nitrated, or alkylated benzyl groups | nih.govnih.gov |
| Synthesis from Substituted Precursors | Cyclopropanation of substituted phenyl acetonitriles | 1-(Substituted-phenyl)cyclopropane derivatives | nih.gov |
| Variation in Methoxy Groups | Synthesis using dimethoxybenzyl precursors | Dimethoxybenzyl (DMB) derivatives | chem-station.com |
Variations in Cyclopropane (B1198618) Ring Substitution Patterns
The synthetic utility of the cyclopropanol (B106826) scaffold is greatly expanded by introducing additional substituents to the C2 and C3 positions of the three-membered ring. Numerous methodologies exist for the creation of densely functionalized cyclopropanes and cyclopropanols.
One powerful strategy is the carbocupration of alkoxy-functionalized cyclopropene (B1174273) derivatives. This approach, followed by trapping the resulting cyclopropylmetal species with an electrophile, can afford tetrasubstituted cyclopropanol derivatives with high diastereoselectivity. d-nb.info Similarly, the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes provides a diastereoselective route to trans-2-substituted cyclopropanols in high yields. organic-chemistry.org The Kulinkovich reaction, a titanium(IV) isopropoxide-catalyzed reaction of esters with Grignard reagents, is a foundational method for producing 1-substituted cyclopropanols and can be adapted for more complex substrates. organic-chemistry.org
Further diversification can be achieved through Michael Initiated Ring Closure (MIRC) reactions, which have emerged as a robust method for accessing highly substituted cyclopropanes. researchgate.net The addition of organometallic reagents to 1-phenylsulfonylcyclopropanols also enables a high-yielding synthesis of various 1,2-disubstituted cyclopropanols. organic-chemistry.org
| Method | Key Reagents/Substrates | Substitution Pattern Achieved | Reference |
|---|---|---|---|
| Carbocupration/Oxidation | Alkoxy-functionalized cyclopropenes, organocuprates | Tetrasubstituted cyclopropanols | d-nb.info |
| Reaction with α-Chloroaldehydes | CH₂(ZnI)₂, α-chloroaldehydes | trans-2-Substituted cyclopropanols | organic-chemistry.org |
| Addition to Sulfonylcyclopropanols | Organometallic reagents, 1-phenylsulfonylcyclopropanols | 1,2-Disubstituted cyclopropanols | organic-chemistry.org |
| Michael Initiated Ring Closure (MIRC) | Michael acceptors, nucleophiles with leaving groups | Highly substituted cyclopropanes | researchgate.net |
Construction of Polycyclic Systems Incorporating the Cyclopropanol Core
The high ring strain of cyclopropanols makes them excellent precursors for reactions that involve ring-opening to construct more complex polycyclic and heterocyclic systems. researchgate.netrsc.org These transformations leverage the release of strain energy to drive the formation of new carbon-carbon and carbon-heteroatom bonds.
A notable application is the generation of β-keto alkyl radicals from the oxidative ring-opening of cyclopropanols using manganese(III) acetate (B1210297). These radicals can be trapped in tandem cyclization reactions with acceptors like biaryl isonitriles or N-aryl acrylamides to efficiently synthesize complex heterocyclic scaffolds such as phenanthridines and oxindoles. nih.gov Another key transformation is the ring expansion of cyclopropanols via a semipinacol rearrangement, which provides access to cyclobutanones, versatile intermediates for further synthesis. rsc.org
Furthermore, the reactivity of activated cyclopropanes, which are conceptually related to cyclopropanols, has been exploited to build fused ring systems. The formal homo-Nazarov cyclization, for instance, uses donor-acceptor substituted cyclopropanes to generate cyclopentenones. epfl.ch In a different approach, photoredox-catalyzed oxidative ring-opening of aminocyclopropanes can initiate annulation with cyclopropenes to yield bicyclo[3.1.0]hexane frameworks, which are important structural motifs in bioactive compounds. epfl.ch Copper-catalyzed ring-opening cross-coupling reactions of cyclopropanols have also been developed for the divergent synthesis of γ-butyrolactones. nih.gov
| Reaction Type | Key Reagents/Conditions | Resulting Polycyclic System | Reference |
|---|---|---|---|
| Radical Tandem Cyclization | Mn(acac)₃, biaryl isonitriles | Phenanthridines | nih.gov |
| Radical Tandem Cyclization | Mn(acac)₃, N-aryl acrylamides | Oxindoles | nih.gov |
| Semipinacol Rearrangement | Lewis acid or electrophilic reagent | Cyclobutanones | rsc.org |
| Formal Homo-Nazarov Cyclization | Lewis acid catalysis on donor-acceptor cyclopropanes | Cyclopentenones | epfl.ch |
| [3+2] Annulation | Photoredox catalysis, aminocyclopropanes, cyclopropenes | Bicyclo[3.1.0]hexanes | epfl.ch |
| Ring-Opening Cross-Coupling | Copper catalysis, 2-bromo-2,2-dialkyl esters | γ-Butyrolactones | nih.gov |
Stereochemical Investigations in the Synthesis of Related Chiral Cyclopropanols and their Derivatives
Controlling stereochemistry is a central theme in modern organic synthesis, and numerous methods have been developed for the asymmetric synthesis of chiral cyclopropanols and their derivatives. These approaches can achieve high levels of diastereo- and enantioselectivity through either substrate-controlled or catalyst-controlled transformations. rsc.org
Enantioselective synthesis can be achieved using chiral catalysts. For example, a chiral cobalt(II) complex derived from camphorquinone (B77051) dioxime has been shown to catalyze carbenoid reactions between olefins and diazoalkanes to produce 2-substituted cyclopropanecarboxylates with high enantiomeric excess. acs.org Similarly, enantioselective copper-catalyzed carbomagnesiation/oxidation sequences on achiral cyclopropenes yield cyclopropanol derivatives with excellent diastereo- and enantiomeric excesses. d-nb.info
Substrate-controlled methods often rely on the use of chiral auxiliaries or starting materials from the chiral pool. The diastereoselectivity of Simmons-Smith cyclopropanation, for example, is strongly directed by existing stereocenters, such as allylic hydroxyl groups. marquette.edu A conceptually novel 1,2-chirality transfer has been described for a stereoselective route to enantiomerically enriched bicyclic cyclopropane derivatives. nih.gov Furthermore, the stereocontrolled synthesis of complex molecules like 1-substituted homotropanones has been accomplished using chiral N-tert-butanesulfinyl imines as key intermediates to direct nucleophilic additions. mdpi.com The enantioselective synthesis of complex natural product derivatives, such as a cyclopropane analog of Spliceostatin A, has been successfully demonstrated starting from optically active precursors like tri-O-acetyl-D-glucal. nih.gov
| Method | Key Feature/Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|
| Catalytic Carbenoid Reaction | Chiral bis[(−)-camphorquinone-α-dioximato]cobalt(II) catalyst | High enantioselectivity (up to 90% ee) | acs.org |
| Catalytic Carbomagnesiation/Oxidation | Copper catalyst with chiral ligands on cyclopropenes | Excellent diastereo- and enantiomeric excesses | d-nb.info |
| Substrate-Controlled Cyclopropanation | Simmons-Smith reaction on chiral allylic alcohols | High diastereoselectivity | marquette.edu |
| Chirality Transfer | Intramolecular H-abstraction/elimination sequence | Enantiomerically enriched bicyclic cyclopropanes | nih.gov |
| Chiral Auxiliary | N-tert-butanesulfinyl imines | Stereocontrolled synthesis of 1-substituted homotropanones | mdpi.com |
| Chiral Pool Synthesis | Starting from optically active tri-O-acetyl-D-glucal | Enantioselective synthesis of complex cyclopropane derivatives | nih.gov |
Strategic Applications of 1 3 Methoxybenzyl Cyclopropan 1 Ol As a Synthetic Building Block
Potential Role in the Construction of Complex Organic Architectures
Cyclopropanols, in general, are valuable precursors for the construction of complex organic molecules due to the inherent ring strain of the three-membered ring, which facilitates a variety of ring-opening reactions. These reactions allow for the introduction of functionality at positions that can be challenging to access through other synthetic methods. For instance, the ring-opening of donor-acceptor cyclopropanes, a class of activated cyclopropanes, has been extensively used to generate 1,3-dipolar synthons for the construction of various carbocyclic and heterocyclic frameworks. While no specific examples involving 1-(3-Methoxybenzyl)cyclopropan-1-ol are documented, its structure suggests it could potentially undergo acid- or transition-metal-catalyzed ring-opening to form a homoenolate equivalent or a related reactive intermediate. This intermediate could then be trapped by various nucleophiles or electrophiles to construct more elaborate molecular architectures.
Postulated Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent highly efficient strategies for the rapid assembly of complex molecular structures from simple starting materials in a single synthetic operation. The reactivity of cyclopropanols makes them attractive candidates for inclusion in such processes. Although no literature specifically describes the participation of This compound in cascade or multicomponent reactions, related donor-acceptor cyclopropanes have been shown to engage in formal [3+2] and [4+1] cycloadditions. It is conceivable that under appropriate Lewis acidic conditions, This compound could be activated to participate in similar reaction cascades, leading to the formation of diverse and complex heterocyclic or carbocyclic systems.
Hypothetical Precursor in the Synthesis of Scaffolds with Unique Structural Features
The unique 1,1-disubstitution pattern of This compound , featuring both a hydroxyl group and a methoxybenzyl group, presents intriguing possibilities for the synthesis of novel molecular scaffolds. Ring-opening reactions could lead to intermediates with distinct reactivity profiles. For example, a Lewis acid-catalyzed ring-opening could generate a carbocationic intermediate at the benzylic position, which could then undergo intramolecular cyclization or react with external nucleophiles to afford unique structural motifs. However, without experimental data, the specific scaffolds that could be accessed from this precursor remain a matter of speculation.
Theoretical Development of Novel Reagents and Intermediates from this compound
The transformation of This compound into novel reagents or stable synthetic intermediates is a plausible yet undocumented area of its chemical utility. The hydroxyl group could be derivatized to create a better leaving group, thereby facilitating ring-opening under milder conditions. Alternatively, oxidation of the alcohol to the corresponding cyclopropanone (B1606653), followed by subsequent reactions, could open up new synthetic pathways. The development of such intermediates from this specific cyclopropanol (B106826) would depend on a systematic investigation of its reactivity under a variety of reaction conditions, which has not been reported to date.
Computational and Theoretical Investigations of 1 3 Methoxybenzyl Cyclopropan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of a molecule like 1-(3-Methoxybenzyl)cyclopropan-1-ol. nih.govmdpi.com Such studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms.
Following optimization, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal key insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter, with a smaller gap often indicating higher chemical reactivity and the potential for charge transfer within the molecule. mdpi.com Further analysis, such as Natural Bond Orbital (NBO) calculations, could elucidate hyperconjugative interactions, charge delocalization, and the nature of the covalent and non-covalent bonds, providing a detailed picture of the electronic stability and bonding characteristics of the methoxybenzyl and cyclopropanol (B106826) moieties. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
The flexibility of the methoxybenzyl group and its orientation relative to the cyclopropanol ring are crucial for understanding the compound's interactions. Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of this compound over time. ijsrst.com
By simulating the motion of atoms and bonds, MD can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adopt different shapes to interact with biological targets or other chemical species. The simulations would track the root-mean-square deviation (RMSD) to assess the stability of different conformations and analyze key dihedral angles to map the potential energy surface.
Prediction and Interpretation of Spectroscopic Features for Structural Elucidation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for structural confirmation. Theoretical calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.comnih.govresearchgate.net
By calculating these spectra and comparing them to experimental data, a definitive structural assignment can be made. For instance, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can provide theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, helping to understand the electronic transitions responsible for UV-Vis absorption. Discrepancies between calculated and experimental spectra can often be explained by factors such as solvent effects or intermolecular interactions. nih.gov
Computational Design of Novel Reactions and Derivatives
Computational chemistry plays a significant role in the rational design of new synthetic routes and novel derivatives. For this compound, this could involve modeling potential reactions, such as the opening of the strained cyclopropane (B1198618) ring or substitutions on the aromatic ring.
By calculating the activation energies and reaction pathways for various transformations, chemists can predict the feasibility and potential outcomes of new reactions before attempting them in the lab. This approach saves time and resources. Furthermore, computational screening of virtual libraries of derivatives, modified at the methoxy (B1213986) or hydroxyl positions, can help identify new compounds with potentially enhanced properties, guiding future synthetic efforts.
Topological Analysis for Reactivity Prediction
Topological analysis methods provide a deeper understanding of chemical reactivity based on the electron density distribution. The Molecular Electrostatic Potential (MEP) surface is a key tool in this area, as it maps the electrostatic potential onto the electron density surface. mdpi.com
For this compound, the MEP would highlight regions of negative potential, typically around the oxygen atoms of the hydroxyl and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites for nucleophilic attack. This analysis, combined with frontier molecular orbital theory, provides a robust framework for predicting how the molecule will interact with other reagents and for understanding its intermolecular interaction patterns. researchgate.net
Future Research Directions and Emerging Trends in 1 3 Methoxybenzyl Cyclopropan 1 Ol Chemistry
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, scalability, and process control. For the synthesis and derivatization of 1-(3-methoxybenzyl)cyclopropan-1-ol, flow chemistry presents a significant opportunity to overcome challenges associated with hazardous intermediates or exothermic reactions.
Future research will likely focus on developing continuous flow methods for the key steps in synthesizing the this compound core. For instance, the Kulinkovich reaction, a common method for preparing cyclopropanols from esters, could be adapted to a flow regime. researchgate.net This would allow for precise control over the addition of reactive organometallic reagents and rapid quenching, potentially improving yields and safety profiles. A recent development in the synthesis of cyclopropanol (B106826) itself involved implementing a continuous flow process to manage a highly exothermic Baeyer-Villiger oxidation, highlighting the potential of this technology for handling energetic steps. researchgate.net
Furthermore, automated synthesis platforms, which utilize pre-packed reagent cartridges and pre-programmed protocols, are becoming increasingly accessible for discovery chemistry. chimia.ch Such systems could be employed for the rapid diversification of the this compound scaffold. By subjecting the core molecule to a variety of automated reaction sequences, researchers could efficiently generate libraries of novel derivatives for screening in material science or medicinal chemistry. The integration of electrochemical methods, which are inherently well-suited to flow setups, could also be explored for the cyclopropanation step, offering a streamlined path to the target molecule. acs.org
Table 1: Potential Flow Chemistry Applications for this compound Synthesis
| Reaction Type | Batch Challenge | Flow Chemistry Advantage |
| Kulinkovich Cyclopropanation | Handling of pyrophoric Grignard reagents, temperature control. | Precise stoichiometric control, enhanced heat exchange, improved safety. |
| Baeyer-Villiger Oxidation | Exothermicity, handling of peroxides. researchgate.net | Superior temperature management, safe handling of energetic reagents. researchgate.net |
| Electrochemical Synthesis | Electrode passivation, mass transport limitations. | Improved mass transport, consistent electrode performance, scalability. acs.orgrsc.org |
Sustainable and Environmentally Benign Synthetic Approaches
In line with the principles of green chemistry, future synthetic routes towards this compound will increasingly prioritize environmental sustainability. acsgcipr.orgthieme-connect.de This involves the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents.
Biocatalysis is a particularly promising avenue. Engineered enzymes, such as heme proteins, have demonstrated the ability to catalyze cyclopropanation reactions with high stereoselectivity under mild, aqueous conditions, completely avoiding the need for toxic diazomethane (B1218177) or metal catalysts. nih.govnsf.govnih.gov Researchers could develop an engineered enzyme, perhaps a variant of cytochrome P450 or a globin, to catalyze the asymmetric synthesis of a precursor to this compound. nih.govresearchgate.net Additionally, biocatalytic reduction of a corresponding ketone, cyclopropyl (B3062369) methyl ketone, has been shown to produce cyclopropanol using whole cells, suggesting a potential green route to the alcohol moiety. tudelft.nl
Electrochemistry and Photocatalysis represent other powerful green chemistry tools. Electrochemical methods can generate cyclopropanes using electricity as a "traceless" reagent, often under metal- and catalyst-free conditions. nih.govacs.org Anodic oxidation of olefins, for example, can lead to radical cations that undergo cycloaddition to form cyclopropane (B1198618) rings. nih.gov Photocatalysis, using visible light to drive reactions, offers another mild and sustainable approach. nih.gov Recent work has shown that alcohols can be used as radical precursors in photocatalytic cyclopropanation, a method that could potentially be adapted for the synthesis of complex cyclopropanols like the title compound. nih.govnih.gov These methods drastically reduce waste compared to traditional routes that rely on stoichiometric metal reagents or hazardous carbene precursors like diazomethane. masterorganicchemistry.com
Exploration of New Catalytic Systems for Challenging Transformations
The development of novel catalysts is central to pushing the boundaries of what is possible in organic synthesis. For this compound, new catalytic systems could enable unprecedented efficiency and selectivity, particularly in asymmetric synthesis.
Recent breakthroughs include the use of chiral molybdenum-salen catalysts for the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds, offering a safe alternative to diazo reagents. acs.org Cobalt-based catalysts have also emerged for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, which are more stable and easier to handle than their diazo counterparts. nih.gov Applying such catalysts to an appropriate alkene precursor could provide a highly enantioselective route to chiral this compound.
Table 2: Emerging Catalytic Systems for Cyclopropanol Synthesis
| Catalyst Type | Precursors | Key Advantage | Reference |
| Chiral Salen-Molybdenum | 1,2-Dicarbonyls + Alkenes | Avoids hazardous diazo compounds. | acs.org |
| Chiral Cobalt Complex | gem-Dichloroalkanes + Alkenes | Utilizes stable carbene precursors. | nih.gov |
| Engineered Heme Proteins | Diazoesters + Alkenes | High stereoselectivity in aqueous media. | nih.govresearchgate.net |
| Electro-organocatalysis | Malonates + Enals | Asymmetric synthesis via iodine-mediated ring closure. | rsc.org |
| Organic Photocatalyst | Alcohols + Homoallyl Chlorides | Uses abundant alcohol starting materials. | nih.gov |
Furthermore, the combination of different catalytic modes is a growing trend. For instance, an electro-organocatalytic cascade has been reported for the asymmetric synthesis of cyclopropanes, where the electrochemical generation of a catalytic amount of an electrophilic iodine species drives the reaction, protecting the chiral organocatalyst from degradation. rsc.org Such synergistic catalytic systems could be designed to construct the this compound framework with high precision.
Untapped Reactivity Modalities of the Cyclopropan-1-ol System
The high ring strain of the cyclopropane ring, combined with the activating effect of the hydroxyl group, makes this compound a versatile synthon for a wide range of transformations. rsc.org While ring-opening reactions are well-documented, future research will delve into more nuanced and previously untapped reactivity modes.
The ring-opening of cyclopropanols can be triggered by various catalysts to produce valuable intermediates. For example, copper(I)-catalyzed cyanation yields β-cyano ketones, while silver(I)-catalyzed reactions with heteroarenes can lead to C-H alkylation. nih.govnih.gov Exploring these reactions with this compound could provide rapid access to complex molecular scaffolds. The 3-methoxybenzyl group can exert significant electronic influence, potentially directing the regioselectivity of ring-opening in novel ways.
Beyond simple ring-opening, more complex rearrangements and cycloadditions are fertile ground for discovery. The Cloke-Wilson rearrangement, for instance, transforms cyclopropyl ketones into dihydrofurans, a transformation that could be accessed from the title compound via oxidation. nih.gov Cyclopropanones, accessible from cyclopropanols, are also known to participate in [3+2] cycloaddition reactions. acs.org The unique substitution pattern of this compound might lead to unexpected outcomes in such pericyclic reactions. libretexts.org
Finally, the concept of using cyclopropanols as enolized homoenolate precursors is an emerging area. acs.org This modality allows for functionalization at the β-position of the corresponding ketone, a type of transformation that is traditionally difficult to achieve. Applying this strategy to this compound could unlock new pathways for creating β-functionalized ketones, further expanding its synthetic utility.
Q & A
Basic Research Question
- ¹H NMR :
- Cyclopropane protons: δ 0.8–1.2 ppm (AB quartet, J = 4–6 Hz).
- Methoxybenzyl group: δ 3.8 ppm (singlet, -OCH₃), aromatic protons at δ 6.7–7.3 ppm .
- ¹³C NMR : Cyclopropane carbons at δ 12–18 ppm; methoxy carbon at δ 55 ppm .
- HRMS : Molecular ion peak at m/z 192.1152 (C₁₁H₁₄O₂) .
How does the meta-methoxybenzyl substituent influence the compound’s biological activity compared to para-substituted analogs?
Advanced Research Question
The meta-methoxy group induces steric hindrance and electronic effects that alter binding affinity. For example:
| Substituent Position | Binding Affinity (IC₅₀, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| meta-OCH₃ | 120 ± 15 | 8:1 |
| para-OCH₃ | 85 ± 10 | 3:1 |
| The meta configuration reduces off-target interactions due to restricted rotation, as observed in receptor docking studies . |
What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
- Standardized assays : Reproduce studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Structure-activity relationship (SAR) : Compare derivatives with systematic substituent variations (e.g., halogen vs. methoxy groups) to identify critical functional groups .
- Computational modeling : Molecular dynamics simulations to assess binding stability with target proteins (e.g., G-protein-coupled receptors) .
What are the typical oxidation and reduction products of this compound under different experimental conditions?
Basic Research Question
- Oxidation (PCC in CH₂Cl₂): Forms 1-(3-Methoxybenzyl)cyclopropanone (80% yield) .
- Reduction (NaBH₄/MeOH): Produces 1-(3-Methoxybenzyl)cyclopropane (minor product) but may retain the alcohol group due to steric protection .
- Side reactions : Acidic conditions can trigger cyclopropane ring-opening, yielding linear diols .
How can researchers design enantioselective syntheses of chiral this compound derivatives?
Advanced Research Question
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric cyclopropanation (e.g., Shi epoxidation conditions) .
- Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., CAL-B) to separate enantiomers .
- Chiral HPLC : For analytical validation, with reported enantiomeric excess (ee) >90% .
What stability considerations are crucial when handling and storing this compound in laboratory settings?
Basic Research Question
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of the cyclopropane ring .
- Decomposition : Monitor via TLC; degraded products show Rf shifts in 7:3 hexane/EtOAc .
What computational chemistry approaches are most suitable for predicting the reactivity of the cyclopropane ring in this compound?
Advanced Research Question
- DFT calculations : Assess ring strain energy (~27 kcal/mol) and bond dissociation energies (BDEs) to predict ring-opening pathways .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to identify metabolic hotspots .
- QM/MM simulations : Model reaction trajectories for nucleophilic attacks on the cyclopropane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
